molecular formula C19H14Cl2N2O4 B213665 N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide

N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide

Cat. No. B213665
M. Wt: 405.2 g/mol
InChI Key: JDHNXMRNJLTTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide, commonly known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of furan-2-carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. In

Mechanism of Action

The exact mechanism of action of Compound A is not fully understood. However, it is believed to act by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB activity, Compound A can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. In addition, Compound A has been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has also been extensively studied and its biological activities are well characterized. However, there are also some limitations to using Compound A in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Compound A. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This information could be used to develop more specific and effective therapies based on Compound A. Another area of research is to investigate its potential use in combination with other drugs or therapies. Finally, research could focus on developing new derivatives of Compound A with improved pharmacological properties.

Synthesis Methods

Compound A can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to produce 2,5-dichlorophenoxide. This is then reacted with 5-bromomethylfuran-2-carboxylic acid to produce 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid. The final step involves the reaction of this compound with 4-aminobenzamide to produce Compound A.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Compound A has been found to exhibit immunomodulatory effects by regulating the differentiation and function of immune cells.

properties

Molecular Formula

C19H14Cl2N2O4

Molecular Weight

405.2 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O4/c20-12-3-7-15(21)17(9-12)26-10-14-6-8-16(27-14)19(25)23-13-4-1-11(2-5-13)18(22)24/h1-9H,10H2,(H2,22,24)(H,23,25)

InChI Key

JDHNXMRNJLTTLY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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